7-Nitro-1,2,3,4-tetrahydroquinoline

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

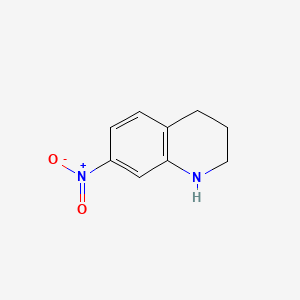

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-nitro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-11(13)8-4-3-7-2-1-5-10-9(7)6-8/h3-4,6,10H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWMGHRLUYADNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)[N+](=O)[O-])NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291260 | |

| Record name | 7-Nitro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30450-62-5 | |

| Record name | 7-Nitro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Nitro-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 7-Nitro-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Nitro-1,2,3,4-tetrahydroquinoline is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a versatile intermediate in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and known applications. Detailed experimental protocols for its preparation via the nitration of 1,2,3,4-tetrahydroquinoline are presented, alongside a compilation of its spectral and physical data. The document also explores the limited available information on its direct biological activities and safety profile, offering a valuable resource for researchers in drug discovery and organic synthesis.

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of pharmacological activities.[1] The introduction of a nitro group onto this scaffold, specifically at the 7-position, yields this compound, a key building block for further chemical modifications. The electron-withdrawing nature of the nitro group can influence the reactivity of the entire molecule and is often a precursor to an amino group, which can be further functionalized to create diverse libraries of compounds for drug screening. This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.

Synthesis of this compound

The primary and most widely documented method for the synthesis of this compound is the direct nitration of 1,2,3,4-tetrahydroquinoline using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.[2] However, this direct nitration can lead to a mixture of isomers. A more regioselective synthesis involves the use of a protecting group on the nitrogen atom of the tetrahydroquinoline ring prior to nitration.

Experimental Protocol: Nitration of Fmoc-protected 1,2,3,4-tetrahydroquinoline[3]

This protocol describes a two-step synthesis involving the protection of the amine, followed by nitration and subsequent deprotection.

Step 1: Synthesis of Fmoc-protected 1,2,3,4-tetrahydroquinoline

-

This initial step involves the protection of the secondary amine of 1,2,3,4-tetrahydroquinoline with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. Standard protocols for Fmoc protection of amines can be followed.

Step 2: Nitration of Fmoc-protected 1,2,3,4-tetrahydroquinoline

-

Prepare a nitrating mixture by dissolving potassium nitrate (KNO₃; 0.142 g, 1.4 mmol) in concentrated sulfuric acid (H₂SO₄; 0.074 mL, 1.4 mmol) with stirring at 0 °C for 10-15 minutes.

-

Add dichloromethane (CH₂Cl₂) to the reaction mixture at 0 °C and continue stirring for an additional 15 minutes.

-

In a separate flask, dissolve Fmoc-protected 1,2,3,4-tetrahydroquinoline (0.5 g, 1.4 mmol) in dichloromethane.

-

Add the solution of the protected tetrahydroquinoline dropwise to the nitrating mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours and 30 minutes.

-

Upon completion, the reaction will yield a mixture of 6-nitro- and 7-nitro-Fmoc-protected tetrahydroquinoline. The two isomers can be separated by preparative High-Performance Liquid Chromatography (HPLC).

Step 3: Deprotection to yield this compound

-

Treat the isolated 7-nitro-Fmoc-protected tetrahydroquinoline with pyrrolidine at room temperature.

-

After 30 minutes, extract the product with dichloromethane.

-

Wash the organic layer multiple times with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Properties

This compound is typically a pale yellow to off-white or red crystalline solid at room temperature.[2] It is sparingly soluble in water but soluble in organic solvents like ethanol and chloroform.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀N₂O₂ | [2] |

| Molecular Weight | 178.19 g/mol | [2] |

| CAS Number | 30450-62-5 | [2] |

| Appearance | Pale yellow to off-white/red crystalline solid | [2] |

| Melting Point | 57–58 °C | [4] |

| Boiling Point | 319.6 ± 42.0 °C (Predicted) | [3] |

| Density | 1.236 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 8.49 ± 0.20 (Predicted) | [3] |

| Flash Point | 147.1 °C | [3] |

| Vapor Pressure | 0.000336 mmHg at 25°C | [3] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Observed Values | Reference(s) |

| ¹H NMR (600 MHz, DMSO-d₆) | δ = 1.81 (q, J = 6.2 Hz, 2H, H-3), 2.67 (t, J = 6.4 Hz, 2H, H-4), 3.20 (t, J = 5.6 Hz, 2H, H-2), 6.55 (s, 1H, NH), 6.89 (d, J = 8.5 Hz, 1H, H-5), 7.24 (d, J = 2.1 Hz, 1H, H-8), 7.37 (dd, J = 8.5, 2.2 Hz, 1H, H-6) | [4] |

| ¹³C NMR | Data not explicitly found in searches. | |

| IR Spectroscopy | Data not explicitly found in searches. | |

| Mass Spectrometry | Data not explicitly found in searches. |

Biological Activity and Applications

The primary application of this compound is as a chemical intermediate in the synthesis of more complex molecules with potential therapeutic applications.[2] The nitro group can be readily reduced to an amino group, which serves as a handle for a variety of chemical transformations, allowing for the generation of diverse compound libraries for drug discovery.

While extensive research has been conducted on the biological activities of various tetrahydroquinoline derivatives, there is limited information available on the direct pharmacological effects of this compound itself. Some sources suggest it may possess certain antibacterial activity and can be used as a dye intermediate.[3]

A recent study detailed the synthesis of morpholine-substituted tetrahydroquinoline derivatives, starting from this compound, which were evaluated as potential mTOR inhibitors for cancer therapy.[5] In this context, the title compound served as a crucial starting material.

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions.

Table 3: Safety Information for this compound

| Hazard Information | Details |

| Pictograms | GHS06 (Skull and crossbones) |

| Signal Word | Danger |

| Hazard Statements | H301 (Toxic if swallowed) |

| Precautionary Statements | P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor) |

| Hazard Class | Acute toxicity, Oral (Category 3) |

Studies on the toxicity of this compound are limited. However, as with many nitroaromatic and nitrogen-containing heterocyclic compounds, it may pose moderate health risks upon exposure.[2] Inhalation or skin contact may lead to irritation.[2] Prolonged or high-dose exposure could potentially affect liver and kidney function due to the metabolic reduction of the nitro group to toxic amine derivatives.[2]

Conclusion

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]

Technical Guide: 7-Nitro-1,2,3,4-tetrahydroquinoline

CAS Number: 30450-62-5

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Nitro-1,2,3,4-tetrahydroquinoline, a key intermediate in pharmaceutical synthesis. The document details its chemical identity, physicochemical properties, a robust synthesis protocol, and safety information. All quantitative data is presented in structured tables for clarity. Furthermore, this guide includes detailed experimental methodologies and visual diagrams of the synthesis pathway and a general characterization workflow to support researchers in their laboratory work.

Chemical Identity and Properties

This compound is a derivative of tetrahydroquinoline with a nitro group substituted at the 7-position of the aromatic ring.[1] This modification significantly influences its chemical reactivity and potential applications, particularly as a precursor for various bioactive molecules.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 30450-62-5[1][2][3][4] |

| Molecular Formula | C₉H₁₀N₂O₂[1][2][5] |

| Molecular Weight | 178.19 g/mol [1][2][3] |

| IUPAC Name | This compound[2] |

| Synonyms | 1,2,3,4-Tetrahydro-7-nitroquinoline[1] |

| InChI Key | WSWMGHRLUYADNA-UHFFFAOYSA-N[2] |

| SMILES | C1CC2=C(C=C([C=C2)--INVALID-LINK--[O-])NC1[2] |

Table 2: Physicochemical Properties

| Property | Value |

| Physical Form | Pale yellow to brown solid or viscous oil.[1][2] |

| Melting Point | 60.0 to 65.0 °C |

| Solubility | Sparingly soluble in water.[1] |

| Odor | Minimal characteristic odor.[1] |

Synthesis of this compound

The primary method for the synthesis of this compound is through the electrophilic nitration of 1,2,3,4-tetrahydroquinoline.[1][2] This reaction requires careful temperature control to ensure the selective introduction of the nitro group at the 7-position.[2]

Experimental Protocol: Nitration of 1,2,3,4-tetrahydroquinoline

This protocol is based on the methodology described in the literature.[2]

Materials:

-

1,2,3,4-tetrahydroquinoline (10.60 g, 75.60 mmol)

-

Concentrated sulfuric acid (45.00 mL)

-

Nitric acid (99.5%, 4.80 g, 75.60 mmol)

-

Ice/salt bath

-

Sodium carbonate

-

Dichloromethane

-

Magnesium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Cool 30.00 mL of concentrated sulfuric acid to -10 °C in an ice/salt bath.

-

Simultaneously, and over a period of 1 hour, add 1,2,3,4-tetrahydroquinoline and a solution of nitric acid in 15.00 mL of sulfuric acid to the cooled sulfuric acid. Maintain the reaction temperature below 10 °C throughout the addition.[2]

-

After the addition is complete, stir the reaction mixture for 2.5 hours at -5 °C.[2]

-

Pour the reaction mixture over ice and neutralize to a pH of 8-9 with sodium carbonate.[2]

-

Filter the resulting solid and wash with water.[2]

-

Dissolve the solid in dichloromethane, wash the organic phase with water, and dry over magnesium sulfate.[2]

-

Evaporate the solvent to yield this compound as a viscous brown oil (13.70 g, 85% yield, 84% purity).[2]

Caption: Synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity.[1] Its primary utility lies in its subsequent reduction to 7-amino-1,2,3,4-tetrahydroquinoline, which can then be further functionalized. This pathway is crucial for accessing a range of quinoline derivatives for drug discovery programs.[2]

Spectroscopic and Analytical Characterization

A comprehensive analysis is essential to confirm the identity and purity of the synthesized compound. A general workflow for the characterization of this compound is outlined below.

Caption: General workflow for the characterization of the compound.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area.

Table 3: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[1] |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[1][4] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][4] |

| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation.[1][4] |

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, eye, and face protection.[4]

-

Use only outdoors or in a well-ventilated area.[1]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]

-

Keep away from strong reducing agents, acids, and bases.[1]

First Aid Measures:

-

If swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[4]

This product is intended for research use only and is not for diagnostic or therapeutic use.[5] All handling and disposal should be in accordance with institutional and national safety regulations. and national safety regulations.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 30450-62-5 [chemicalbook.com]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. scbt.com [scbt.com]

"physical and chemical properties of 7-Nitro-1,2,3,4-tetrahydroquinoline"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of 7-Nitro-1,2,3,4-tetrahydroquinoline, a key intermediate in pharmaceutical research. The information is compiled from various scientific sources to support research and development activities.

Physical Properties

This compound is a solid crystalline substance at room temperature.[1] Its key physical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀N₂O₂ | [1][2][3][4] |

| Molecular Weight | 178.19 g/mol | [1][2][3][4] |

| Appearance | Pale yellow to off-white or orange crystalline powder.[1] | [1] |

| Melting Point | 60.0 to 65.0 °C | |

| Solubility | Sparingly soluble in water.[1] | [1] |

| CAS Number | 30450-62-5 | [1][2][3][4][5] |

Chemical Properties

The chemical behavior of this compound is primarily defined by its molecular structure, which consists of a tetrahydroquinoline core with a nitro group at the 7-position.[1]

-

Structure and Reactivity : The presence of the nitro group, a strong electron-withdrawing group, on the aromatic ring influences the electron density and reactivity of the molecule. The tetrahydroquinoline scaffold itself is a prevalent core structure in many biologically active compounds and natural products.[6] This compound serves as a valuable intermediate in the synthesis of more complex bioactive molecules, including potential antipsychotic and antihypertensive agents.[1] It can be used to prepare 7-Aminoquinoline and 7-Nitroquinoline.[3][5]

-

Stability and Storage : It should be stored at ambient temperatures in a cool, dark place, away from incompatible materials such as oxidizing agents.[7]

Spectral Data

While specific spectral data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry are mentioned to be available in various chemical databases, the detailed spectra are not provided in the publicly available search results. Researchers are advised to consult dedicated spectral databases or perform their own analyses for detailed characterization. ChemicalBook is a potential source for such spectral data.[8]

Experimental Protocols

Synthesis of this compound

A common and documented method for the synthesis of this compound is through the nitration of 1,2,3,4-tetrahydroquinoline.[1][3][5]

Materials:

-

1,2,3,4-tetrahydroquinoline

-

Concentrated sulfuric acid

-

Nitric acid (99.5%)

-

Ice

-

Sodium carbonate

-

Dichloromethane

-

Magnesium sulfate

Procedure:

-

Cool 30.00 mL of concentrated sulfuric acid to -10°C in an ice/salt bath.

-

Simultaneously add 10.60 g (75.60 mmol) of 1,2,3,4-tetrahydroquinoline and a solution of 4.80 g (75.60 mmol) of nitric acid in 15.00 mL of sulfuric acid over a period of 1 hour. It is crucial to maintain the reaction temperature below 10°C during the addition.[3][5]

-

Pour the mixture over ice and neutralize it with sodium carbonate until a pH of 8-9 is reached.[3][5]

-

Filter the resulting solid and wash it with water.

-

Dissolve the solid in dichloromethane.

-

Wash the organic phase with water, dry it over magnesium sulfate, and evaporate the solvent to yield this compound.[3][5]

This protocol typically yields the product as a viscous brown oil with a purity of around 84-85%.[3][5]

Safety and Handling

This compound is associated with several hazards and requires careful handling in a laboratory setting.

| Hazard Category | Hazard Statement | Precautionary Statement | Source(s) |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/attention. | [7][9] |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention. | [7][9] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor if you feel unwell. | [9] |

| Acute Oral Toxicity | H301: Toxic if swallowed | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. |

Personal protective equipment, including gloves, goggles, and appropriate respiratory protection, should be used when handling this compound.[9] Work should be conducted in a well-ventilated area.[9]

Visualizations

The following diagrams illustrate the synthesis workflow and the role of this compound as a chemical intermediate.

Caption: Workflow for the synthesis of this compound.

Caption: Role as an intermediate in the synthesis of bioactive compounds.

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 30450-62-5 [m.chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 30450-62-5 [chemicalbook.com]

- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 7-NITRO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE(42923-79-5) 1H NMR [m.chemicalbook.com]

- 9. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to the Molecular Structure of 7-Nitro-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 7-Nitro-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of interest in pharmaceutical research. This document collates crystallographic, spectroscopic, and synthetic data to serve as a detailed resource for professionals in drug development and chemical research.

Molecular Overview

This compound, with the chemical formula C₉H₁₀N₂O₂, is a derivative of tetrahydroquinoline featuring a nitro group at the 7-position of the aromatic ring.[1] It typically presents as a pale yellow to off-white crystalline solid.[1] The presence of both a partially saturated heterocyclic amine and an aromatic nitro group imparts distinct chemical properties that make it a versatile intermediate in the synthesis of various bioactive molecules.[1]

Crystallographic Analysis

The three-dimensional structure of this compound has been elucidated by single-crystal X-ray diffraction. The crystallographic data are available from the Cambridge Crystallographic Data Centre under the deposition number CCDC 296588.

A key feature of its solid-state structure is the conformation of the non-aromatic tetrahydropyridine ring, which adopts an envelope conformation. In this arrangement, one of the carbon atoms of the saturated ring is out of the plane formed by the other atoms.

Table 1: Selected Crystallographic Data for this compound

| Parameter | Value |

| Formula | C₉H₁₀N₂O₂ |

| Molecular Weight | 178.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.083(2) |

| b (Å) | 6.5170(13) |

| c (Å) | 11.906(2) |

| β (°) | 108.89(3) |

| Volume (ų) | 812.5(3) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.457 |

| Conformation of Tetrahydropyridine Ring | Envelope |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectroscopic data have been reported, allowing for the unambiguous assignment of all proton and carbon signals.

Table 2: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.78 | dd | 8.9, 2.7 | H-6 |

| 7.76 | d | 2.7 | H-8 |

| 7.43 | s | - | NH |

| 6.48 | d | 8.9 | H-5 |

| 3.29 | q | - | H-2 |

| 2.72 | t | - | H-4 |

| 1.79 | q | - | H-3 |

Table 3: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 152.0 | C-8a |

| 139.0 | C-7 |

| 126.0 | C-5 |

| 122.0 | C-6 |

| 120.0 | C-4a |

| 106.0 | C-8 |

| 41.0 | C-2 |

| 26.0 | C-4 |

| 21.0 | C-3 |

Infrared (IR) Spectroscopy

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400-3300 | N-H Stretch | Secondary Amine |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~3000-2850 | C-H Stretch | Aliphatic |

| ~1550-1475 | N-O Asymmetric Stretch | Nitro Group |

| ~1360-1290 | N-O Symmetric Stretch | Nitro Group |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

Mass Spectrometry (MS)

Specific experimental mass spectra for this compound were not found in the surveyed literature. However, the expected molecular ion peak and potential fragmentation patterns can be inferred.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 178 | [M]⁺ (Molecular Ion) |

| 161 | [M-OH]⁺ or [M-NH]⁺ |

| 148 | [M-NO]⁺ |

| 132 | [M-NO₂]⁺ |

| 130 | Loss of NO₂ and H₂ |

Experimental Protocols

The primary method for the synthesis of this compound is the electrophilic nitration of 1,2,3,4-tetrahydroquinoline.

Synthesis of this compound

Materials:

-

1,2,3,4-Tetrahydroquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Cool concentrated sulfuric acid in an ice/salt bath to -10°C.

-

Simultaneously, and dropwise, add 1,2,3,4-tetrahydroquinoline and a solution of nitric acid in sulfuric acid to the cooled, stirred sulfuric acid. Maintain the reaction temperature below 10°C. The addition should be completed over approximately 1 hour.

-

After the addition is complete, continue stirring the reaction mixture at -5°C for 2.5 hours.

-

Pour the reaction mixture over crushed ice.

-

Neutralize the mixture to a pH of 8-9 by the slow addition of sodium carbonate.

-

Filter the resulting solid precipitate and wash it with water.

-

Dissolve the crude product in dichloromethane.

-

Wash the organic layer with water, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Analytical Workflow

This diagram outlines a typical workflow for the analytical characterization of the synthesized this compound.

References

Spectral Data and Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline, a key intermediate in the development of various pharmaceutical compounds. This document details the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral properties of the molecule, along with a detailed experimental protocol for its synthesis.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following sections present the available spectral data and expected characteristics based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the hydrogen and carbon environments within the molecule.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Chemical Shift (δ) ppm |

| 7.82 | d | H-6 | 145.8 |

| 7.62 | dd | H-8 | 145.5 |

| 6.49 | d | H-5 | 129.5 |

| 3.32 | t | H-2 | 122.9 |

| 2.76 | t | H-4 | 118.8 |

| 1.92 | m | H-3 | 110.1 |

| 41.5 | |||

| 26.1 | |||

| 21.7 |

Note: The assignments are based on computational studies and comparison with related structures. Actual experimental values may vary slightly.

Mass Spectrometry (MS)

The molecular ion peak (M+) for this compound (C₉H₁₀N₂O₂) is expected at m/z 178.19. Common fragmentation patterns for aromatic nitro compounds involve the loss of NO₂ (m/z 46) and NO (m/z 30). For tetrahydroquinoline derivatives, fragmentation of the saturated heterocyclic ring is also anticipated.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups.

Expected IR Absorption Bands:

-

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

-

Aromatic C-H Stretch: Peaks typically appear above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks are expected in the 2850-3000 cm⁻¹ region.

-

N-O Asymmetric Stretch (Nitro Group): A strong absorption band is anticipated between 1550 and 1475 cm⁻¹.[1]

-

N-O Symmetric Stretch (Nitro Group): A medium intensity band is expected in the 1360-1290 cm⁻¹ range.[1]

-

C=C Stretch (Aromatic): Peaks in the 1400-1600 cm⁻¹ region.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of 1,2,3,4-tetrahydroquinoline.

Materials:

-

1,2,3,4-tetrahydroquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Cool concentrated sulfuric acid in a flask to 0°C using an ice bath.

-

Slowly add 1,2,3,4-tetrahydroquinoline to the cooled sulfuric acid while maintaining the temperature at 0°C.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of tetrahydroquinoline in sulfuric acid, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, stir the reaction mixture at 0°C for an additional 2-3 hours.

-

Pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium carbonate until the pH is basic.

-

Filter the resulting precipitate and wash it with cold water.

-

Dissolve the crude product in dichloromethane, wash with water, and dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the this compound product.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

Mass Spectrometry Protocol (General)

Instrumentation:

-

A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Infrared Spectroscopy Protocol (General)

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (using KBr pellet method):

-

Mix a small amount of the solid sample with dry potassium bromide (KBr).

-

Grind the mixture to a fine powder.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

The Biological Versatility of 7-Nitro-1,2,3,4-tetrahydroquinoline Derivatives: A Technical Guide

An In-depth Examination of the Anticancer and Antimicrobial Potential for Researchers, Scientists, and Drug Development Professionals.

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules. The introduction of a nitro group at the 7-position (7-Nitro-1,2,3,4-tetrahydroquinoline) creates a versatile intermediate for synthesizing a diverse range of derivatives with significant therapeutic potential.[1] This technical guide provides a comprehensive overview of the biological activities of these derivatives, focusing on their anticancer and antimicrobial properties, mechanisms of action, and the experimental protocols used for their evaluation.

Section 1: Anticancer Activity

Derivatives synthesized from a this compound precursor have demonstrated potent and selective anticancer activity. Recent studies have focused on morpholine-substituted analogs, which exhibit significant cytotoxicity against various human cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative effects of these compounds are typically quantified by their half-maximal inhibitory concentration (IC₅₀), determined via the MTT assay. The data reveals that specific substitutions on the core structure lead to high potency, with some derivatives showing activity in the nanomolar range.[2]

| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) |

| 10e | Morpholine & 3,5-bis(trifluoromethyl)benzamide | A549 (Lung Cancer) | 0.033 ± 0.003 |

| 10h | Morpholine & 4-(trifluoromethyl)benzamide | MCF-7 (Breast Cancer) | 0.087 ± 0.007 |

| 10d | Morpholine & 3,4,5-trimethoxybenzamide | A549 (Lung Cancer) | 0.062 ± 0.01 |

| 10d | Morpholine & 3,4,5-trimethoxybenzamide | MCF-7 (Breast Cancer) | 0.58 ± 0.11 |

| 10d | Morpholine & 3,4,5-trimethoxybenzamide | MDA-MB-231 (Triple-Negative Breast Cancer) | 1.003 ± 0.008 |

Data sourced from studies on morpholine-substituted tetrahydroquinoline derivatives.[2]

Section 2: Antimicrobial Activity

While specific antimicrobial studies on this compound derivatives are not extensively documented, the broader class of quinoline and tetrahydroquinoline compounds is well-known for its significant antibacterial and antifungal properties. The presence of a nitro group has been noted in other heterocyclic structures to contribute to antimicrobial effects.[3]

Representative Data: Antimicrobial Potential

The standard method for evaluating antimicrobial potency is the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth. The following table presents representative MIC values for various quinoline derivatives against common pathogens to illustrate the potential of the scaffold.

| Compound Class | Microorganism | Strain | MIC (µg/mL) |

| Spiro-quinoline-dione | E. faecalis | (Clinical Isolate) | 375 |

| Spiro-quinoline-dione | S. aureus | (Clinical Isolate) | 750 |

| Quinoline-Rhodanine Conjugate | M. tuberculosis | H37Ra | 1.66 - 9.57 |

| N-methylbenzoindolo-quinoline | E. faecium | Vancomycin-Resistant | 4 |

| Iodo-quinoline | S. epidermidis | (Clinical Isolate) | >3.9 |

| Quinolinequinone | C. albicans | (Clinical Isolate) | 4.88 |

Data is representative of the broader quinoline derivative class and is intended to show the potential of the scaffold.[2][3]

Section 3: Mechanism of Action & Signaling Pathways

A key mechanism underlying the anticancer activity of related tetrahydroquinolinone derivatives involves the modulation of critical cell signaling pathways. Aberrant activation of the PI3K/Akt/mTOR pathway is a hallmark of many cancers, governing cell proliferation, survival, and growth.[4] Certain tetrahydroquinolinone derivatives have been shown to induce autophagy and cell death by inhibiting this pathway.

The diagram below illustrates the proposed mechanism where a derivative inhibits the PI3K/Akt/mTOR signaling cascade, leading to downstream effects that suppress tumor growth.

Section 4: Experimental Protocols & Workflow

General Experimental Workflow

The evaluation of novel this compound derivatives follows a structured workflow, from chemical synthesis to biological characterization.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to determine the IC₅₀ values of the synthesized compounds against cancer cell lines.

-

Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate culture medium. The final solvent concentration (e.g., DMSO) should be non-toxic (typically <0.5%). Replace the old medium with 100 µL of medium containing the various compound concentrations. Include untreated and vehicle controls.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10-20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm. A reference wavelength (e.g., 630 nm) can be used to correct for background absorbance.

-

IC₅₀ Calculation: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Minimum Inhibitory Concentration (Broth Microdilution)

This protocol is a standard method for determining the antibacterial or antifungal activity of compounds.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 16-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Section 5: Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential in drug discovery, particularly in oncology. The potent cytotoxicity demonstrated by morpholine-substituted analogs highlights the value of this scaffold. While their antimicrobial properties require more specific investigation, the known activity of the broader quinoline family suggests this is a fruitful area for future research. The elucidation of their mechanism of action, particularly the inhibition of the PI3K/Akt/mTOR pathway, provides a rational basis for the continued development and optimization of these derivatives as next-generation therapeutic agents.

References

- 1. jocpr.com [jocpr.com]

- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Pivotal Role of 7-Nitro-1,2,3,4-tetrahydroquinoline in the Development of Novel Therapeutics: A Focus on RORγ Inverse Agonism

For Immediate Release

This technical guide delves into the core mechanism of action associated with derivatives of 7-Nitro-1,2,3,4-tetrahydroquinoline, a key intermediate in the synthesis of pharmacologically active compounds. While direct biological activity of this compound is not extensively documented, its utility as a foundational scaffold has led to the development of potent modulators of critical biological pathways. This document will focus on a significant application: the synthesis of Retinoid-related Orphan Receptor gamma (RORγ) inverse agonists for potential therapeutic intervention in prostate cancer.

Introduction: The Versatile Scaffold of Tetrahydroquinoline

The tetrahydroquinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities. The introduction of a nitro group at the 7-position of the 1,2,3,4-tetrahydroquinoline ring system creates a versatile chemical intermediate. This nitro group can be readily transformed into other functional groups, enabling the synthesis of a diverse library of derivatives for biological screening. While this compound is primarily recognized as a building block in pharmaceutical research for potential antipsychotic and antihypertensive agents, recent studies have highlighted its crucial role in the development of novel cancer therapeutics.

Mechanism of Action: Targeting the RORγ Signaling Pathway

Recent research has successfully utilized this compound as a starting material for the synthesis of potent and selective inverse agonists of the Retinoid-related Orphan Receptor gamma (RORγ). RORγ is a nuclear receptor that plays a critical role in cellular differentiation, metabolism, and immune responses. Notably, RORγ has emerged as a promising therapeutic target in various cancers, including prostate cancer, due to its involvement in the Th17/IL-17 pathway which can promote tumor growth.

Inverse agonists of RORγ bind to the receptor and suppress its basal transcriptional activity. The derivatives synthesized from this compound have been shown to effectively inhibit the activity of RORγ, leading to a downstream reduction in the expression of its target genes. This inhibitory action forms the basis of their potential anti-cancer effects.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of RORγ inverse agonists derived from this compound.

Quantitative Data: Efficacy of this compound Derivatives

The potency of the synthesized RORγ inverse agonists derived from this compound has been quantified through various in vitro assays. The following table summarizes key quantitative data for a representative derivative.

| Parameter | Value | Assay Type | Cell Line |

| IC50 (RORγ) | 50 nM | Luciferase Reporter Assay | HEK293T |

| Cell Viability (IC50) | 2.5 µM | MTT Assay | LNCaP (Prostate Cancer) |

| IL-17A Secretion (IC50) | 100 nM | ELISA | Th17-differentiated human PBMCs |

Experimental Protocols

The characterization of the RORγ inverse agonists involves a series of well-defined experimental protocols.

Synthesis of RORγ Inverse Agonists

The synthesis of the active derivatives commences with this compound as the key starting material. A typical synthetic workflow is outlined below.

Detailed Protocol for Step 1: Reduction of the Nitro Group

-

To a solution of this compound (1 mmol) in ethanol (10 mL), add tin(II) chloride dihydrate (5 mmol).

-

Heat the mixture to reflux and add concentrated hydrochloric acid (2 mL) dropwise.

-

Continue refluxing for 3 hours, monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine intermediate.

RORγ Luciferase Reporter Assay

This assay is employed to determine the functional activity of the compounds as inverse agonists of RORγ.

Protocol:

-

HEK293T cells are co-transfected with a RORγ expression vector and a luciferase reporter plasmid containing ROR-responsive elements (ROREs).

-

Following transfection, cells are treated with varying concentrations of the test compounds (derived from this compound) for 24 hours.

-

A known RORγ agonist is used as a positive control, and DMSO serves as a vehicle control.

-

After the incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.

-

The IC50 values are calculated by plotting the percentage of inhibition of luciferase activity against the log concentration of the compound.

Cell Viability (MTT) Assay

The cytotoxic effects of the compounds on cancer cell lines are assessed using the MTT assay.

Protocol:

-

LNCaP cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a serial dilution of the test compounds for 72 hours.

-

After treatment, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

The resulting formazan crystals are dissolved in DMSO.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined.

Conclusion and Future Directions

This compound has proven to be a valuable and versatile starting material in the synthesis of novel, biologically active molecules. Its application in the development of RORγ inverse agonists showcases its potential in generating drug candidates for the treatment of prostate cancer and potentially other RORγ-mediated diseases. The data presented herein underscore the potent and specific activity of these derivatives.

Future research will focus on optimizing the lead compounds to improve their pharmacokinetic and pharmacodynamic profiles. Further in vivo studies in relevant animal models are warranted to validate the therapeutic potential of these this compound-derived RORγ inverse agonists. The continued exploration of this chemical scaffold holds significant promise for the discovery of new and effective therapeutics.

Solubility Profile of 7-Nitro-1,2,3,4-tetrahydroquinoline in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Nitro-1,2,3,4-tetrahydroquinoline, a key intermediate in pharmaceutical synthesis. Due to a lack of extensive quantitative solubility data in publicly available literature, this document focuses on providing detailed experimental protocols for determining solubility, alongside known qualitative information. Furthermore, a complete synthesis protocol for the compound is provided. This guide is intended to be a practical resource for researchers, enabling them to generate precise solubility data tailored to their specific applications and to understand the synthesis and handling of this compound.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a versatile building block for the synthesis of a variety of bioactive molecules. The solubility of this intermediate in organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. An understanding of its solubility profile allows for the optimization of synthetic routes and the efficient preparation of downstream products. This guide addresses the current gap in quantitative solubility data by providing the necessary experimental framework for its determination.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 178.19 g/mol | [1][2] |

| Appearance | Light yellow to brown powder/crystal | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| CAS Number | 30450-62-5 | [1][2] |

Solubility Data

To facilitate further research and process development, the following table provides a template for the systematic recording of quantitative solubility data. Researchers are encouraged to populate this table with their own experimental findings.

Table 1: Quantitative Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 32.7 | ||

| Ethanol | 24.5 | ||

| Acetone | 20.7 | ||

| Dichloromethane | 9.1 | ||

| Ethyl Acetate | 6.0 | ||

| Toluene | 2.4 | ||

| Hexane | 1.9 |

Experimental Protocols

Determination of Qualitative Solubility

This protocol provides a straightforward method for determining the qualitative solubility of this compound in various solvents.

Materials:

-

This compound

-

Selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

-

Small test tubes

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 25 mg of this compound to a small test tube.

-

Add 0.5 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1 minute.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid has completely dissolved, the compound is considered "soluble" in that solvent at a concentration of approximately 50 mg/mL.

-

If the solid has not completely dissolved, the compound can be classified as "partially soluble" or "insoluble."

Determination of Quantitative Solubility (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure equilibrium has been reached (i.e., the concentration of the dissolved solute does not change over time).

-

Once equilibrium is established, allow the solution to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a known volume of the solvent.

-

Analyze the concentration of this compound in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original concentration of the saturated solution to determine the solubility.

Synthesis of this compound

The following protocol is adapted from the literature and describes a common method for the synthesis of this compound.[1]

Materials:

-

1,2,3,4-Tetrahydroquinoline

-

Concentrated sulfuric acid (H₂SO₄)

-

Nitric acid (HNO₃)

-

Dichloromethane (CH₂Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

Magnesium sulfate (MgSO₄)

-

Ice

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Beaker

-

Büchner funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Cool concentrated sulfuric acid in a round-bottom flask to -10°C using an ice-salt bath.

-

Slowly add 1,2,3,4-tetrahydroquinoline to the cooled sulfuric acid with stirring.

-

In a separate vessel, prepare a solution of nitric acid in concentrated sulfuric acid.

-

Add the nitric acid solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, stir the reaction mixture at -5°C for 2.5 hours.

-

Pour the reaction mixture over a large amount of ice.

-

Neutralize the solution to a pH of 8-9 by slowly adding sodium carbonate.

-

Collect the resulting solid precipitate by vacuum filtration and wash it with water.

-

Dissolve the crude product in dichloromethane.

-

Wash the organic layer with water in a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the final product.

Visualizations

Conclusion

This technical guide serves as a foundational resource for researchers working with this compound. While a comprehensive, publicly available dataset on its solubility in various organic solvents is currently lacking, this guide provides the necessary experimental protocols to empower researchers to generate this critical data in their own laboratories. The detailed synthesis procedure and workflow diagrams further contribute to a practical understanding of this important pharmaceutical intermediate. The systematic determination and reporting of solubility data, as outlined in this guide, will be invaluable for the broader scientific community in optimizing synthetic methodologies and advancing drug discovery programs that utilize this versatile compound.

References

An In-depth Technical Guide to the Safety and Handling of 7-Nitro-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and should not be substituted for a formal risk assessment or the guidance provided in a substance-specific Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with institutional safety policies and standard laboratory practices.

Introduction

7-Nitro-1,2,3,4-tetrahydroquinoline is a heterocyclic aromatic compound that serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents.[1] Its structure, featuring a tetrahydroquinoline core with a nitro functional group, makes it a valuable building block for creating a diverse range of molecules with potential biological activities. This guide provides a comprehensive overview of the safety, handling, and experimental protocols associated with this compound to ensure its safe and effective use in a research and development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with acute oral toxicity, skin irritation, and serious eye irritation.[1][2]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[3] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a compound is crucial for its safe handling and for designing experimental procedures.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂O₂ | [3] |

| Molecular Weight | 178.19 g/mol | [3] |

| Appearance | Yellow to red, crystal to powder | |

| Melting Point | 57-58 °C | [4] |

| Solubility | Soluble in methanol. | [5] |

| pKa | 3.44 ± 0.20 (Predicted) | [5] |

Safety and Handling Precautions

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure.

Table 3: Recommended Personal Protective Equipment

| Type | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. |

Engineering Controls

Work with this compound should be performed in a well-ventilated laboratory, ideally within a certified chemical fume hood to minimize inhalation exposure. An eyewash station and a safety shower must be readily accessible.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or fumes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] Keep in a dark place.[5]

First Aid Measures

In case of exposure, immediate medical attention is crucial.

Table 4: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Reactivity and Stability

-

Reactivity: No specific reactivity data is available. As a nitroaromatic compound, it may be reactive with strong reducing agents.

-

Chemical Stability: Stable under recommended storage conditions.[3]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[3]

-

Incompatible Materials: Strong oxidizing agents.

Experimental Protocols

Synthesis of this compound

Method 1: Nitration of 1,2,3,4-tetrahydroquinoline in Sulfuric Acid [5]

-

Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in a salt-ice bath to -10°C, add 30.00 mL of concentrated sulfuric acid.

-

Addition of Reactants: Simultaneously add 10.60 g (75.60 mmol) of 1,2,3,4-tetrahydroquinoline and a solution of 4.80 g (75.60 mmol) of 99.5% nitric acid in 15.00 mL of sulfuric acid dropwise over 1 hour. Maintain the reaction temperature below 10°C throughout the addition.

-

Reaction: Stir the mixture for 2.5 hours at -5°C.

-

Work-up: Pour the reaction mixture over ice and neutralize to pH 8-9 with sodium carbonate.

-

Isolation and Purification: Filter the resulting solid and wash with water. Dissolve the solid in dichloromethane, wash the organic phase with water, and dry over magnesium sulfate. Evaporate the solvent to yield the product.

Method 2: Nitration of N-protected Tetrahydroquinoline [4]

This method involves the protection of the amino group of tetrahydroquinoline before nitration to achieve better regioselectivity. The choice of protecting group and specific reaction conditions can be found in the cited literature.

Purification

The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of specific data in the public domain regarding the biological activity, mechanism of action, and signaling pathways directly modulated by this compound. While the broader class of tetrahydroquinolines is known to exhibit a wide range of pharmacological activities, these have not been specifically demonstrated for the 7-nitro derivative.[6]

Based on the general metabolism of nitroaromatic compounds, it is plausible that this compound could undergo metabolic reduction of the nitro group in vivo. This metabolic activation is often a critical step for the biological activity, including potential toxicity, of such compounds.[7]

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Synthesis workflow for this compound.

Conceptual Diagram: Potential Metabolic Pathway

Caption: Conceptual metabolic pathway of this compound.

Conclusion

This compound is a valuable chemical intermediate with defined hazards that necessitate careful handling and the use of appropriate personal protective equipment. While detailed experimental protocols for its synthesis are available, there is a notable absence of specific toxicological data and studies on its biological activity and mechanism of action. Researchers and drug development professionals should proceed with caution, adhering to the safety guidelines outlined in this guide and the substance's SDS, and be aware of the potential for metabolic activation of the nitro group. Further research is warranted to fully characterize the toxicological and pharmacological profile of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound AldrichCPR 30450-62-5 [sigmaaldrich.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 30450-62-5 [m.chemicalbook.com]

- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

Synthetic Origin and Pharmaceutical Applications of 7-Nitro-1,2,3,4-tetrahydroquinoline: A Technical Guide

An important clarification : Scientific literature indicates that 7-Nitro-1,2,3,4-tetrahydroquinoline is not known to occur naturally.[1] It is exclusively produced through industrial chemical synthesis.[1] This technical guide will, therefore, focus on its synthesis, chemical properties, and its significant role as a key intermediate in the development of potential therapeutic agents for researchers, scientists, and drug development professionals.

Chemical Properties and Synthesis

This compound is a solid crystalline substance at room temperature, typically appearing as pale yellow to off-white crystals.[1] Its molecular structure consists of a tetrahydroquinoline core with a nitro group substituted at the 7-position. This compound serves as a crucial building block in organic synthesis, particularly in medicinal chemistry.[1]

General Synthesis Pathway

The primary route for synthesizing this compound is through the electrophilic nitration of 1,2,3,4-tetrahydroquinoline. This is commonly achieved using a nitrating mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.[1] The process is designed to selectively introduce a nitro group at the 7-position of the quinoline ring.[1]

The following diagram illustrates the general synthetic workflow from the precursor to downstream bioactive compounds.

References

Methodological & Application

Synthesis of Bioactive Molecules from 7-Nitro-1,2,3,4-tetrahydroquinoline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules derived from 7-nitro-1,2,3,4-tetrahydroquinoline. This versatile starting material serves as a key building block in the development of novel therapeutic agents, including potent anticancer and antimicrobial compounds. The following sections outline the synthesis of mTOR inhibitors and a representative antimicrobial agent, complete with quantitative data, step-by-step methodologies, and visual diagrams of the synthetic and signaling pathways.

Application Note 1: Synthesis of Morpholine-Substituted Tetrahydroquinoline Derivatives as mTOR Inhibitors for Cancer Therapy

This application note describes the synthesis of a series of N-(1-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide derivatives, which have demonstrated potent and selective inhibitory activity against the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation implicated in various cancers.

Synthetic Workflow

The overall synthetic strategy involves a multi-step process starting with the nitration of Fmoc-protected 1,2,3,4-tetrahydroquinoline, followed by deprotection, acylation with morpholine-4-carbonyl chloride, reduction of the nitro group, and final coupling with various substituted benzoyl chlorides.

Caption: Synthetic route to morpholine-substituted tetrahydroquinoline-based mTOR inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound [1]

-

Prepare a nitrating mixture by dissolving potassium nitrate (KNO₃, 0.142 g, 1.4 mmol) in concentrated sulfuric acid (H₂SO₄, 0.074 mL, 1.4 mmol) and stir at 0°C for 10-15 minutes.

-

Add dichloromethane (DCM) to the reaction mixture at 0°C and stir for an additional 15 minutes.

-

In a separate flask, dissolve Fmoc-protected 1,2,3,4-tetrahydroquinoline (0.5 g, 1.4 mmol) in DCM.

-

Add the solution of Fmoc-protected tetrahydroquinoline dropwise to the nitrating mixture while maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours and 30 minutes.

-

Upon completion, treat the crude product with pyrrolidine at room temperature for 30 minutes to remove the Fmoc protecting group.

-

Extract the product with DCM and wash multiple times with water and brine.

-

Separate the 6-nitro and 7-nitro isomers using preparative HPLC. The yield for this compound is approximately 25%.[1]

Protocol 2: Synthesis of N-(1-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide (Compound 10e) [1]

This protocol assumes the synthesis of intermediate 9c, morpholino(7-amino-3,4-dihydroquinolin-1(2H)-yl)methanone, which involves the acylation of this compound with morpholine-4-carbonyl chloride followed by reduction of the nitro group.

-

Dissolve morpholino(7-amino-3,4-dihydroquinolin-1(2H)-yl)methanone (intermediate 9c, 1 equivalent) in dichloromethane (DCM).

-

Add triethylamine (2.8 equivalents) dropwise to the solution under continuous stirring.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 3,5-bis(trifluoromethyl)benzoyl chloride (1 equivalent) to the reaction mixture.

-

Continue stirring for an additional hour.

-

After the reaction is complete, pour the mixture over crushed ice.

-

Extract the product with DCM and dry the organic layer over sodium sulfate to yield the final compound.

Quantitative Data: In Vitro Antiproliferative Activity

The synthesized morpholine-substituted tetrahydroquinoline derivatives were evaluated for their cytotoxic effects against various human cancer cell lines using the MTT assay. The results are summarized as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of cell growth.

| Compound | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | MDA-MB-231 (Triple-Negative Breast Cancer) IC₅₀ (µM) |

| 10d | 0.062 ± 0.01 | 0.58 ± 0.11 | 1.003 ± 0.008 |

| 10e | 0.033 ± 0.003 | - | - |

| 10h | - | 0.087 ± 0.007 | - |

Data extracted from a study on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors.[1]

Signaling Pathway

The mTOR signaling pathway is a critical regulator of cell metabolism, growth, and survival. Its dysregulation is a common feature in many cancers. The synthesized tetrahydroquinoline derivatives are designed to inhibit mTOR, thereby disrupting downstream signaling and inducing apoptosis in cancer cells.

Caption: Inhibition of the mTOR signaling pathway by tetrahydroquinoline derivatives.

Application Note 2: Synthesis of a Representative 7-Amino-1,2,3,4-tetrahydroquinoline Derivative as an Antimicrobial Agent

This application note outlines a plausible synthetic route and evaluation method for a 7-amino-1,2,3,4-tetrahydroquinoline derivative as a potential antimicrobial agent. The key transformation is the reduction of the nitro group of the starting material to an amino group, which is a common strategy in the synthesis of bioactive quinolines.

Synthetic Workflow

The synthesis begins with the reduction of this compound to the corresponding amine. This amine can then be further functionalized, for example, by reacting it with a suitable electrophile to introduce a pharmacophore known to be associated with antimicrobial activity.

Caption: General synthetic route for a 7-amino-tetrahydroquinoline-based antimicrobial agent.

Experimental Protocols

Protocol 3: Synthesis of 7-Amino-1,2,3,4-tetrahydroquinoline

-

To a solution of this compound (1 mmol) in methanol, add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).

-

Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 7-amino-1,2,3,4-tetrahydroquinoline.

Protocol 4: Antimicrobial Susceptibility Testing - Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (broth with inoculum, no compound) and negative (broth only) controls.

-

Incubate the plate at the appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Expected Quantitative Data: Antimicrobial Activity

The antimicrobial activity of the synthesized derivatives would be determined as the Minimum Inhibitory Concentration (MIC) in µg/mL or µM. A lower MIC value indicates higher potency.

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Representative Derivative | Expected Value | Expected Value |

| Ciprofloxacin (Control) | Reference Value | Reference Value |

Logical Relationship: From Synthesis to Bioactivity

The successful synthesis of functionalized 7-amino-1,2,3,4-tetrahydroquinoline derivatives provides a platform for screening against a panel of clinically relevant pathogens to identify novel antimicrobial leads.

Caption: From starting material to a potential drug lead.

References

Application Notes and Protocols: Selective Nitration of 1,2,3,4-Tetrahydroquinoline to Yield the 7-Nitro Isomer

For Researchers, Scientists, and Drug Development Professionals